N-Hydroxy Melagatran
Overview
Description
N-Hydroxy Melagatran is a compound that serves as an intermediate in the preparation of Melagatran, a direct thrombin inhibitor. It is an N-Hydroxyguanidine prodrug, which means it is a precursor that undergoes metabolic conversion to produce an active pharmacological agent. This compound has the molecular formula C22H31N5O5 and a molecular weight of 445.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy Melagatran can be synthesized through the hydroxylation of Melagatran. The synthetic route involves the use of hydroxylating agents under controlled conditions to introduce the hydroxy group into the Melagatran molecule. The reaction typically requires the presence of a catalyst and specific reaction conditions such as temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Melagatran undergoes several types of chemical reactions, including:
Reduction: The reduction of the N-hydroxy group to an amine.
Hydrolysis: The hydrolysis of ester groups to produce carboxylic acids.
Oxidation: The oxidation of the hydroxy group to a carbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction, acidic or basic conditions for hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include Melagatran, which is obtained through the reduction of this compound, and various carboxylic acids and carbonyl compounds resulting from hydrolysis and oxidation reactions .
Scientific Research Applications
N-Hydroxy Melagatran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of Melagatran and other related compounds.
Biology: Studied for its role in the metabolic pathways of thrombin inhibitors.
Medicine: Investigated for its potential therapeutic effects as a prodrug of Melagatran, which is used to prevent and treat thromboembolic disorders.
Industry: Utilized in the production of pharmaceutical agents and as a reference standard in analytical chemistry
Mechanism of Action
N-Hydroxy Melagatran exerts its effects by being metabolized to Melagatran, which is a direct thrombin inhibitor. Thrombin is an enzyme that plays a crucial role in the blood coagulation process. By inhibiting thrombin, Melagatran prevents the formation of blood clots. The molecular targets involved in this mechanism include the active site of thrombin, where Melagatran binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy Melagatran include:
Ximelagatran: Another prodrug that is converted to Melagatran in the body.
Ethyl Melagatran: An intermediate in the synthesis of Melagatran.
Pentamidine: A compound that also undergoes hydroxylation to form active metabolites
Uniqueness
This compound is unique due to its specific role as an intermediate in the synthesis of Melagatran. Its hydroxylated structure allows for efficient conversion to the active thrombin inhibitor, making it a valuable compound in the development of anticoagulant therapies .
Properties
IUPAC Name |
2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPUHXUEGZHFLD-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311970 | |
Record name | Melagatran hydroxyamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192939-72-3 | |
Record name | Melagatran hydroxyamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192939-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melagatran hydroxyamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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